Biochemical Potency Comparison: IMP-1710 vs. Parent Compound 1 vs. IMP-1711 vs. LDN-57444
IMP-1710 demonstrates improved biochemical potency (IC50 38 nM) over parent compound 1 (IC50 90 nM) in a fluorescence polarization assay using Ub-Lys-TAMRA substrate following 30 min preincubation [1]. The (R)-enantiomer IMP-1711 (3) exhibited >1000-fold reduced activity relative to compound 1, confirming strict stereoselectivity [1]. LDN-57444, a commonly used comparator, shows an IC50 of 880 nM against recombinant UCHL1 under comparable conditions [1].
| Evidence Dimension | Biochemical UCHL1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 38 nM (95% CI 32–45 nM) |
| Comparator Or Baseline | Compound 1: 90 nM (95% CI 79–100 nM); IMP-1711: >90 μM (>1000-fold less active); LDN-57444: 880 nM |
| Quantified Difference | IMP-1710 is 2.4-fold more potent than compound 1; >2300-fold more potent than IMP-1711; 23-fold more potent than LDN-57444 |
| Conditions | Fluorescence polarization assay, Ub-Lys-TAMRA substrate, 30 min preincubation |
Why This Matters
This biochemical potency advantage translates to lower compound consumption and more efficient target engagement in downstream cellular applications.
- [1] Panyain N, Godinat A, Lanyon-Hogg T, et al. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity. J Am Chem Soc. 2020;142(28):12020-12026. doi:10.1021/jacs.0c04527 View Source
